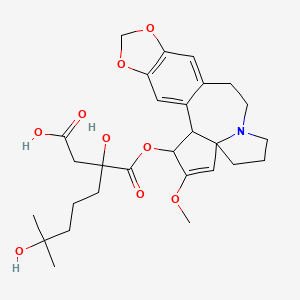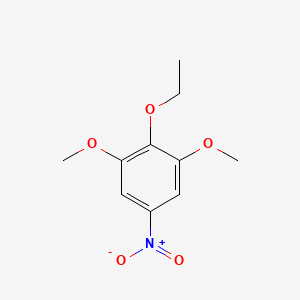
4'-DemethylHomoharringtonine-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-DemethylHomoharringtonine-13C,d3 is a synthetic derivative of homoharringtonine, a cytotoxic alkaloid originally isolated from the evergreen plant Cephalotaxus harringtonia. This compound is labeled with carbon-13 and deuterium, making it useful in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4’-DemethylHomoharringtonine-13C,d3 involves several steps, starting from homoharringtonine. The process typically includes demethylation and the incorporation of isotopic labels. Specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
4’-DemethylHomoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4’-DemethylHomoharringtonine-13C,d3 is primarily used in scientific research for:
Proteomics: As a labeled compound, it helps in the identification and quantification of proteins.
Biological Studies: It is used to study the biological pathways and mechanisms of action of homoharringtonine derivatives.
Medical Research: This compound is investigated for its potential therapeutic effects, particularly in cancer research.
Industrial Applications: It is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 4’-DemethylHomoharringtonine-13C,d3 involves the inhibition of protein synthesis. It binds to the ribosome and prevents the elongation of the polypeptide chain, leading to cell cycle arrest and apoptosis. This compound targets specific molecular pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
4’-DemethylHomoharringtonine-13C,d3 is unique due to its isotopic labeling, which enhances its utility in research applications. Similar compounds include:
Homoharringtonine: The parent compound, known for its cytotoxic properties.
4’-DemethylHomoharringtonine: A non-labeled version of the compound.
Cephalotaxine: Another alkaloid from the same plant, with different biological activities.
Properties
Molecular Formula |
C28H37NO9 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
3,7-dihydroxy-3-[(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl)oxycarbonyl]-7-methyloctanoic acid |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31) |
InChI Key |
LRNKGNYRSLLFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)

![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)

![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)
![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)



![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)
![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)

![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)
